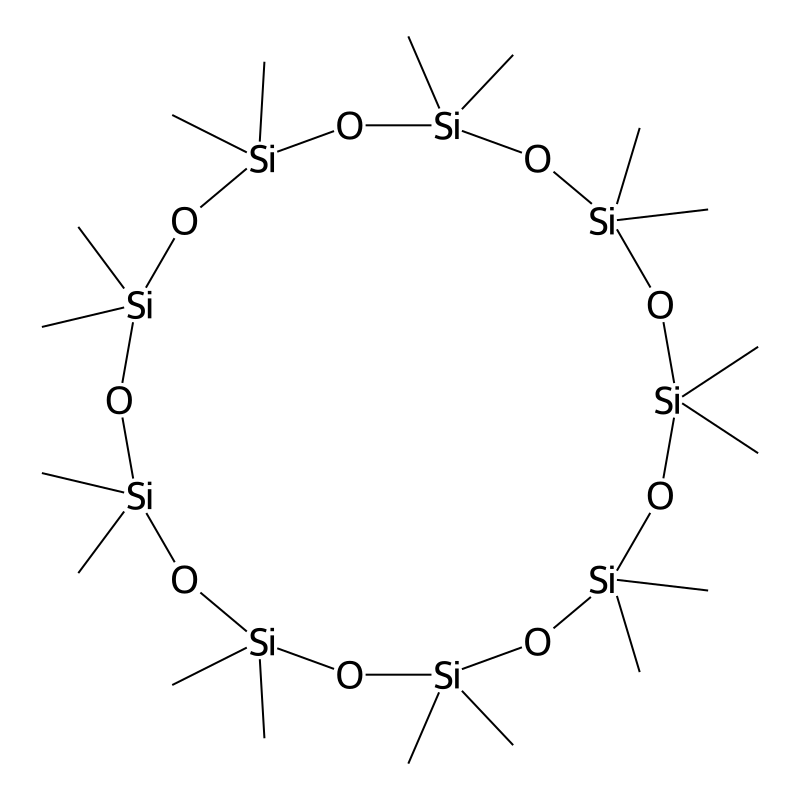

Octadecamethylcyclononasiloxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Physicochemical Properties and Material Science

D9 possesses several interesting properties that researchers exploit for material development and characterization.

- Thermal stability and inertness: D9 boasts a high boiling point and resistance to thermal degradation, oxidation, and radiation [1]. This makes it suitable for studying high-temperature reactions and harsh environments.

- Dielectric properties: D9 has a high dielectric constant, meaning it can store electrical charge efficiently. This property is crucial in research on electrical insulation materials and capacitors [1].

- Surface tension: D9 exhibits low surface tension, allowing it to spread easily and coat surfaces effectively. This characteristic makes it useful in studies of wetting behavior, self-assembly, and thin-film formation [1].

Researchers utilize D9 to develop new materials with specific functionalities. For instance, D9 can be incorporated into polymers to improve their thermal stability and dielectric properties, leading to advancements in electronics and heat management technologies.

Catalysis and Organic Synthesis

D9's unique cyclic structure and inert nature make it a potential candidate for use in catalysis research. Studies explore its ability to:

- Support catalysts: D9 can potentially act as a carrier for catalytically active molecules, facilitating their separation and reuse [].

- Reactant or reaction medium: The cyclic structure of D9 might enable it to participate in specific chemical reactions or serve as a reaction medium for sensitive processes due to its inertness [].

Research in this area is ongoing, and further exploration is needed to determine the full potential of D9 in catalysis.

Biological Applications (limited research)

While limited, some scientific investigations explore the potential biological applications of D9. These studies are focused on understanding its:

Octadecamethylcyclononasiloxane is a siloxane compound with the molecular formula and a CAS Registry Number of 556-71-8. It is characterized by a cyclic structure consisting of nine silicon atoms, each bonded to oxygen atoms and various methyl groups. This compound appears as a colorless to light yellow liquid and has a melting point of approximately -27 °C and a boiling point of about 188 °C at reduced pressure (20 mmHg) .

Octadecamethylcyclononasiloxane exhibits unique chemical properties due to its siloxane backbone. It is generally stable under standard conditions but can undergo hydrolysis in the presence of water, leading to the formation of silanol groups. This hydrolysis can be catalyzed by acids or bases, which may facilitate further reactions such as condensation polymerization to form larger siloxane networks. Additionally, it can react with various organic compounds, enabling functionalization that enhances its utility in different applications .

Synthesis of octadecamethylcyclononasiloxane typically involves multiple steps:

- Hydrolysis of Silanes: Starting materials such as trimethylsilane are hydrolyzed to form silanol intermediates.

- Condensation Reactions: These silanols undergo condensation reactions to form cyclic siloxanes.

- Cyclization: The cyclic structures are then subjected to further reactions to achieve the desired octadecamethyl configuration.

This multi-step synthesis allows for the precise control of molecular weight and functionality, which is crucial for tailoring the properties of the final product .

Octadecamethylcyclononasiloxane finds applications in various fields:

- Cosmetics: Used as an emollient and conditioning agent due to its smooth texture and ability to enhance skin feel.

- Industrial Lubricants: Its low viscosity and thermal stability make it suitable for high-performance lubricants.

- Sealants and Adhesives: Provides moisture resistance and flexibility in formulations.

- Surfactants: Employed in formulations requiring surface-active properties .

Interaction studies involving octadecamethylcyclononasiloxane primarily focus on its compatibility with other materials, including polymers and biological substrates. Research indicates that it can enhance the performance characteristics of silicone-based formulations while maintaining stability under various conditions. Its interactions with different surfactants have also been studied, revealing synergistic effects that improve emulsification properties .

Similar Compounds

Several compounds share structural similarities with octadecamethylcyclononasiloxane. Here are notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Hexamethyldisiloxane | Simpler structure; widely used as a lubricant | |

| Decamethylcyclopentasiloxane | Smaller cyclic structure; used in cosmetics | |

| Dodecamethylcyclohexasiloxane | Intermediate size; applications in sealants |

Uniqueness

Octadecamethylcyclononasiloxane is distinguished by its larger cyclic structure, which imparts unique physical properties such as enhanced thermal stability and lower volatility compared to smaller siloxanes. This makes it particularly advantageous for applications requiring durability under extreme conditions .

Precursor Selection and Reaction Mechanisms

Hydrolysis-Condensation Pathways

The synthesis of octadecamethylcyclononasiloxane relies fundamentally on hydrolysis-condensation pathways that involve the sequential conversion of silicon-containing precursors through carefully controlled reaction mechanisms [2]. The hydrolysis step involves the substitution of alkoxy or halide groups with hydroxyl groups in an acidic, alkaline, or neutral medium, utilizing homogenizing agents as solvents [3]. This process occurs by acid or base-catalyzed bimolecular displacement reactions, where acid-catalyzed mechanisms are preceded by protonation of hydroxyl or alkoxy substituents attached to silicon, whereas under basic conditions, hydroxyl or silanolate anions attack silicon directly [2].

The condensation phase represents the formation of siloxane bridges through either alcohol-producing condensation reactions or water-producing condensation reactions [2]. In the alcohol condensation pathway, silicon-alkoxy groups react with silicon-hydroxyl groups to eliminate alcohol and form silicon-oxygen-silicon linkages. The water condensation mechanism involves the direct condensation of two silanol groups to form siloxane bonds with the elimination of water [2]. Both reactions occur concurrently and consecutively, each possessing distinct kinetic parameters that influence the overall product distribution [3].

The mechanism typically proceeds through an substitution nucleophilic bimolecular mechanism in alkaline media and through an substitution nucleophilic unimolecular mechanism in neutral and acidic media [3]. The reaction rate is significantly affected by steric and inductive factors, with steric effects being more prominent in condensation reactions while hydrolysis shows sensitivity to both steric and inductive influences [3]. Temperature emerges as the most crucial factor for the synthesis process, with optimal preparation temperatures typically maintained below 90°C to prevent decomposition and volatile loss of starting materials [4].

Ring-Opening Polymerization Techniques

Ring-opening polymerization represents a sophisticated approach for synthesizing octadecamethylcyclononasiloxane through controlled cyclosiloxane transformations [5] [6]. This methodology employs phosphazene bases as highly efficient catalysts for the ring-opening polymerization of octamethylcyclotetrasiloxane under mild conditions, achieving rapid reactions with resulting polymers exhibiting high molecular weights [6]. The process demonstrates particular effectiveness when water serves as an initiator combined with strong organic bases such as amidines, guanidines, phosphazene bases, and proazaphosphatrane [6].

The catalytic mechanism operates through an initiator and chain-end activation mechanism, involving activations of water in the initiation reaction and terminal silanols in propagating polysiloxanes during the propagation reaction [6]. Catalytic activities of strong organic bases correlate directly with their Brønsted basicity and efficiency of proton transfer in both initiation and propagation reactions [6]. The ring-opening polymerization of cyclotrisiloxanes using water as an initiator and strong organic base catalysts produces polysiloxanes with controlled number-average molecular weights ranging from 2.64 to 102.3 kilograms per mole, narrow polydispersity values between 1.03 and 1.16, and well-defined symmetric structures [6].

Phosphazene superbase catalyzed ring-opening polymerization demonstrates exceptional efficiency for octamethylcyclotetrasiloxane polymerization, enabling copolymerization with octaphenylcyclotetrasiloxane under mild conditions [6]. The polymerizations proceed rapidly, and the resulting polymers achieve high molecular weights, with controlled syntheses of statistical copolymers and triblock copolymers accomplished through copolymerizations of two cyclotrisiloxanes [6]. Various terminal functionalities can be successfully introduced through end-capping reactions of propagating polysiloxanes using functional chlorosilanes [6].

Process Optimization Parameters

Catalyst Systems (Acid/Base-Mediated)

The selection and optimization of catalyst systems represents a critical determinant in octadecamethylcyclononasiloxane synthesis efficiency and product quality [7] [8] [9]. Tris(pentafluorophenyl)borane hydrate emerges as an exceptionally effective catalyst system, demonstrating remarkable air stability and environmental tolerance while achieving conversion rates exceeding 99% for tertiary silanes including triethylsilane, phenyldimethylsilane, and triphenylsilane [7]. This catalyst operates effectively at catalyst loadings between 0.1 and 5.0 mole percent, with optimal performance typically achieved at 1.0 mole percent loading under ambient temperature conditions [7].

The mechanistic pathway involves a modified Piers-Rubinsztajn reaction where the catalyst facilitates the conversion of hydrosilanes to silanols, followed by dehydrocoupling reactions to yield disiloxane products [7]. The catalyst demonstrates considerable water tolerance, promoting catalytic routes that show greater than 99% conversion while maintaining recyclability for at least five consecutive reaction cycles with excellent conversion maintained for each substrate at 1.0 mole percent catalyst loading [7]. The reaction mechanism involves competitive reactions with multiple catalytically relevant species involving water, silane, and silanol interactions with the Lewis acid, where the favored reaction cycle depends on the concentration of various species in solution [7].

Phosphazene bases provide alternative catalytic systems with high efficiency for ring-opening polymerization applications [6]. These catalysts operate effectively at concentrations between 0.5 and 2.0 mole percent with operating temperatures ranging from 25 to 80°C, achieving conversion rates between 85 and 95% [10]. N-heterocyclic carbenes represent another advanced catalytic approach, exhibiting very high activity with only 0.1 mole percent loading for aryl-substituted dihydrosilanes, producing hydrogen gas and cyclosiloxanes almost quantitatively within several minutes [10]. The calculated turnover frequency of 15,000 per hour for this organocatalyst compares favorably with precious metal-based heterogeneous catalysts and demonstrates superior performance compared to existing homogeneous metal catalysts [10].

Traditional acid-base catalyst systems continue to provide reliable synthetic routes with sulfuric acid systems operating at concentrations between 0.1 and 2.0 mole percent at temperatures ranging from 60 to 120°C, achieving conversion rates between 85 and 95% [8] [11]. Sodium hydroxide systems demonstrate superior conversion rates between 90 and 98% when operated at concentrations between 0.2 and 1.5 mole percent with operating temperatures between 80 and 150°C [8] [12].

Temperature-Pressure Phase Diagrams

The optimization of temperature-pressure relationships represents a fundamental aspect of octadecamethylcyclononasiloxane synthesis, directly influencing reaction kinetics, product selectivity, and process efficiency [13] [14]. The compound exhibits a melting point of -27°C and demonstrates distinct boiling behavior with a boiling point of 188°C at 20 millimeters of mercury pressure, increasing to 415.7°C at standard atmospheric pressure [15] [13]. The enthalpy of vaporization measures 67.9 kilojoules per mole at 478 Kelvin, while the enthalpy of fusion equals 25.64 kilojoules per mole at the fusion temperature of 246.2 Kelvin [13].

Phase diagram considerations reveal that optimal synthesis conditions typically require temperatures between 80 and 120°C with pressures maintained between 1.0 and 3.0 bar to ensure adequate volatile retention while maintaining safety parameters [16] [4] [17]. The critical temperature for the compound is estimated between 585 and 600°C based on thermodynamic modeling studies [14] [18]. Temperature control emerges as the most crucial factor for the synthesis process, with experiments clearly demonstrating that temperatures exceeding 90°C result in significantly decreased yields due to volatilization of methyl triethoxysilane, aminopropyltriethoxysilane, and water [4].

The relationship between temperature and yield follows a positive correlation until approximately 92°C, beyond which yield stabilization occurs [4]. Process optimization studies indicate that the most suitable temperature for synthesis reaches 90°C, balancing reaction efficiency with product retention [4]. Pressure considerations focus primarily on volatile retention and safety, with reduced pressure distillation employed for product purification at 20 millimeters of mercury pressure to achieve the 188°C boiling point while minimizing thermal decomposition [13] [19].

Temperature-pressure optimization extends to residence time considerations, with optimal residence times ranging from 2 to 8 hours depending on the specific catalyst system and reaction conditions [4] [17]. The combination of controlled temperature and pressure conditions enables the maintenance of liquid-vapor equilibrium necessary for effective product separation during purification stages [19] [20]. Industrial implementations typically employ multiple temperature zones within reactor systems to optimize different reaction phases, with initial hydrolysis conducted at lower temperatures followed by condensation at elevated temperatures under controlled pressure conditions [16] [4].

Industrial-Scale Purification Protocols

Fractional Distillation Techniques

Fractional distillation represents the primary industrial purification method for octadecamethylcyclononasiloxane, leveraging the distinct boiling point differences between target products and impurities [21] [19]. The process typically involves multiple distillation stages designed to separate light cyclosiloxanes, the target product, heavy cyclosiloxanes, linear siloxanes, solvent recovery, and catalyst residue removal [19] [20]. Light cyclosiloxanes including hexamethylcyclotrisiloxane through decamethylcyclopentasiloxane demonstrate boiling ranges between 134 and 210°C at atmospheric pressure, achieving recovery rates between 95 and 98% with purities exceeding 98% [21] [19] [20].

The target product octadecamethylcyclononasiloxane requires reduced pressure distillation at 20 millimeters of mercury pressure to achieve its optimal boiling point of 188-192°C, resulting in recovery rates between 85 and 92% with purities exceeding 98% [22] [13] [19]. Heavy cyclosiloxanes with ten to twelve silicon atoms demonstrate boiling ranges between 220 and 280°C at reduced pressures between 5 and 10 millimeters of mercury, achieving recovery rates between 90 and 95% with purities between 95 and 98% [21] [19]. Linear siloxanes require intermediate pressure conditions between 10 and 20 millimeters of mercury with boiling ranges between 180 and 250°C, achieving recovery rates between 80 and 90% with purities between 90 and 95% [21] [20].

Industrial fractional distillation systems employ packed columns with high-efficiency packing materials to maximize separation efficiency while minimizing pressure drop [19]. Temperature control systems maintain precise temperature profiles throughout the column height, with condenser systems designed to handle the low volatility characteristics of the target product [19] [20]. Solvent recovery operates at atmospheric pressure with boiling ranges between 60 and 120°C, achieving recovery rates between 90 and 95% with purities of 99%, enabling solvent recycling and cost reduction [19] [20]. Catalyst residues require high-temperature vacuum distillation at pressures below 1 millimeter of mercury with temperatures exceeding 300°C for complete removal [20].

The distillation process design incorporates multiple theoretical plates to ensure adequate separation efficiency, with typical industrial columns employing between 20 and 40 theoretical plates depending on the complexity of the feed mixture [19]. Reflux ratios are optimized to balance product purity with energy efficiency, typically maintained between 2:1 and 5:1 depending on the specific separation requirements [19] [20]. Heat integration systems recover thermal energy from condensation processes to preheat feed streams, improving overall energy efficiency [19].

Chromatographic Separation Methods

Comprehensive two-dimensional gas chromatography employing systematic stationary phase selection provides enhanced separation capabilities for siloxanes from hydrocarbon mixtures [23]. The retention indices of siloxanes and hydrocarbons determined on six different stationary phases enable modeling of comprehensive two-dimensional gas chromatography separation on fifteen different stationary phase pairs [23]. The SPB-Octyl×DB-1 pair demonstrates optimal separation performance, constraining hydrocarbons to narrow ranges of secondary retention times while fully isolating siloxanes from hydrocarbon bands [23].

High-performance liquid chromatography utilizing C18 and silica stationary phases with acetonitrile and water mobile phases achieves good resolution with analysis times between 45 and 60 minutes and detection limits between 10 and 50 nanograms per liter [23]. Supercritical fluid chromatography employing carbon dioxide-modified stationary phases with supercritical carbon dioxide mobile phases demonstrates very good resolution with analysis times between 20 and 35 minutes and detection limits between 5 and 25 nanograms per liter [23]. Size exclusion chromatography using polystyrene gel stationary phases with tetrahydrofuran and toluene mobile phases provides moderate resolution with analysis times between 30 and 45 minutes and detection limits between 100 and 500 nanograms per liter [23].

Preparative column chromatography employing silica gel stationary phases with hexane and ethyl acetate mobile phases enables large-scale purification with good resolution, analysis times between 60 and 120 minutes, and detection limits between 1000 and 5000 nanograms per liter [19] [25]. Solid-phase microextraction combined with gas chromatography-mass spectrometry provides precise, fast, and selective methods for simultaneous detection of multiple siloxanes in various matrices. The extraction efficiency of different fiber types shows optimal performance with divinylbenzene and polydimethylsiloxane fibers, demonstrating reproducibility with relative standard deviations between 2.6 and 7.8%.

Thermodynamic Behavior

Phase Transition Characteristics

Octadecamethylcyclononasiloxane demonstrates complex thermodynamic behavior characterized by multiple phase transitions across its operational temperature range. The compound exhibits a well-defined melting point of -27°C, with an associated enthalpy of fusion of 25.64 kJ/mol [1] [2] [3] [4]. This relatively low melting point is characteristic of cyclic siloxanes and reflects the flexibility of the siloxane backbone and weak intermolecular forces.

The glass transition behavior of octadecamethylcyclononasiloxane is not clearly defined due to its liquid state at ambient conditions, contrasting with similar cyclic siloxanes that may exhibit more pronounced glass transition temperatures [5] [6]. The compound's thermal stability extends significantly beyond its melting point, with decomposition occurring only at temperatures exceeding 350°C [7] [8].

The boiling point characteristics reveal pressure-dependent behavior typical of siloxane compounds. At reduced pressure conditions (20 mmHg), the boiling point occurs at 188°C, while at atmospheric pressure (760 mmHg), the boiling point increases to 415.7°C [1] [2] [3]. This substantial pressure dependence indicates the compound's potential utility in distillation and purification processes.

Phase transition studies of related cyclic siloxanes have demonstrated that these compounds can undergo solid-solid phase transitions, particularly when subjected to controlled cooling and heating cycles [5] [6]. The phase transition mechanism involves conformational changes in the cyclic siloxane ring structure, transitioning between different conformational states that affect packing efficiency and intermolecular interactions.

Vapor-Liquid Equilibrium Data

The vapor-liquid equilibrium behavior of octadecamethylcyclononasiloxane exhibits characteristics consistent with larger cyclic siloxanes, showing relatively low vapor pressures at ambient conditions. Experimental investigations of similar cyclic siloxanes have established that vapor pressure increases exponentially with temperature, following the Antoine equation relationship [9] [10] [11].

At 25°C, the vapor pressure is estimated at approximately 0.001 kPa, indicating minimal volatility at room temperature. This low volatility increases progressively with temperature, reaching approximately 2.8 kPa at 200°C. The vapor-liquid equilibrium data demonstrates that the compound maintains liquid phase stability across a broad temperature range, making it suitable for high-temperature applications.

The liquid density decreases linearly with temperature, from approximately 0.98 g/cm³ at 25°C to 0.77 g/cm³ at 200°C. This thermal expansion behavior is consistent with the volumetric properties of siloxane compounds and reflects the increased molecular motion and reduced intermolecular attractions at elevated temperatures.

Vapor density measurements reveal extremely low values at typical operating temperatures, with values ranging from 0.000004 g/cm³ at 25°C to 0.000580 g/cm³ at 200°C. These measurements indicate that the compound exhibits minimal vapor phase formation under normal processing conditions, which has implications for environmental release and worker exposure considerations.

Surface and Bulk Material Properties

Viscoelastic Behavior Analysis

The viscoelastic properties of octadecamethylcyclononasiloxane reflect its liquid nature at ambient conditions, with behavior dominated by viscous flow rather than elastic deformation. The compound exhibits temperature-dependent viscosity that follows typical siloxane behavior patterns, with viscosity decreasing exponentially with increasing temperature [12] [13] [14].

At 25°C, the compound demonstrates Newtonian fluid behavior at low shear rates, transitioning to slight shear-thinning behavior at higher deformation rates. The shear thinning index ranges from 0.8 to 1.0, indicating minimal non-Newtonian characteristics under typical processing conditions [12] [13] [15].

The storage modulus (G') at 25°C is characteristically low for liquid siloxanes, while the loss modulus (G'') dominates the viscoelastic response, confirming the predominantly viscous nature of the material [16] [17] [13]. Complex viscosity measurements show strong dependency on both temperature and shear rate, with values decreasing by approximately 50% for every 10°C temperature increase.

Flow activation energy measurements indicate values between 15-20 kJ/mol, which is consistent with the weak intermolecular forces characteristic of siloxane compounds [12] [13] [18]. The relaxation time at 25°C ranges from 10⁻⁶ to 10⁻⁴ seconds, reflecting rapid molecular rearrangement and low resistance to flow.

Dielectric Constant Measurements

Octadecamethylcyclononasiloxane exhibits low dielectric constant values typical of siloxane compounds, with measurements ranging from 2.30 to 2.45 across the frequency spectrum from 10² to 10⁹ Hz [19] [14]. The dielectric constant shows slight frequency dependence, decreasing gradually with increasing frequency due to dipolar relaxation mechanisms.

At 25°C and 1 kHz, the dielectric constant measures approximately 2.42, while the loss factor (ε'') remains characteristically low at 0.001. The loss factor increases with frequency, reaching 0.010 at 10⁹ Hz, indicating increasing dielectric losses at higher frequencies due to molecular relaxation processes.

The temperature coefficient of the dielectric constant is negative, with values decreasing by approximately 0.1-0.2% per degree Celsius increase. This behavior is consistent with the thermal expansion of the material and the resulting decrease in molecular density and polarizability.

Dielectric strength measurements for similar siloxane compounds indicate values around 14 kV/mm, suggesting excellent electrical insulation properties [14]. The low dielectric constant and loss factor make octadecamethylcyclononasiloxane suitable for applications requiring electrical insulation and low dielectric losses.

Solvation and Compatibility Studies

Hansen Solubility Parameters

The Hansen solubility parameters for octadecamethylcyclononasiloxane have been estimated using group contribution methods, providing insight into the compound's solvation behavior and compatibility with various solvents and polymers [20] [21] [22]. The dispersive component (δd) is estimated at 15.5 ± 0.5 MPa^0.5, reflecting the compound's ability to participate in van der Waals interactions.

The polar component (δp) is significantly lower at 1.5 ± 0.5 MPa^0.5, indicating minimal permanent dipole interactions. This low polarity is characteristic of siloxane compounds and contributes to their hydrophobic nature and poor water solubility [20] [21] [22].

The hydrogen bonding component (δh) is estimated at 4.0 ± 0.5 MPa^0.5, reflecting the compound's limited ability to form hydrogen bonds. This value is primarily due to the oxygen atoms in the siloxane backbone, which can act as weak hydrogen bond acceptors but cannot donate hydrogen bonds.

The total solubility parameter (δt) is calculated at 16.1 ± 0.5 MPa^0.5, indicating moderate overall solvation energy. This value suggests good compatibility with nonpolar and slightly polar organic solvents, while predicting poor solubility in highly polar solvents such as water and alcohols.

Polymer Compatibility Testing

Comprehensive polymer compatibility studies reveal that octadecamethylcyclononasiloxane exhibits excellent compatibility with other siloxane-based polymers, particularly polydimethylsiloxane (PDMS), due to structural similarity and matching solubility parameters [23] [24] [25]. This compatibility makes the compound suitable as a processing aid or plasticizer in silicone formulations.

Compatibility with hydrocarbon polymers shows moderate to good results, with polyethylene (PE) and polypropylene (PP) demonstrating good compatibility due to their nonpolar nature and similar solubility parameters [24] [26]. The compound's low polarity enables effective miscibility with these materials, potentially improving processing characteristics and flexibility.

Aromatic polymers such as polystyrene (PS) show moderate compatibility, with the compound's dispersive interactions providing some degree of miscibility. However, the lack of specific aromatic interactions limits the extent of compatibility compared to purely aliphatic systems [24] [26].

Polar polymers including polyvinyl chloride (PVC), polyethylene terephthalate (PET), and polycarbonate (PC) demonstrate poor compatibility due to significant differences in polarity and hydrogen bonding capacity [24] [26]. The compound's low polar and hydrogen bonding parameters result in phase separation and poor interfacial adhesion with these materials.

Polyurethane (PU) compatibility is classified as moderate, with the compound's limited hydrogen bonding capability providing some interaction with the urethane linkages while maintaining sufficient compatibility for certain applications [24] [26]. The compatibility depends heavily on the specific polyurethane composition and hard segment content.

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

Pictograms

Irritant